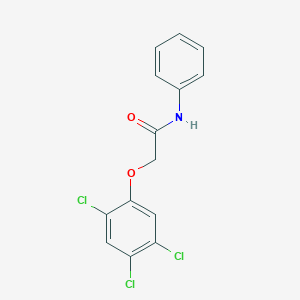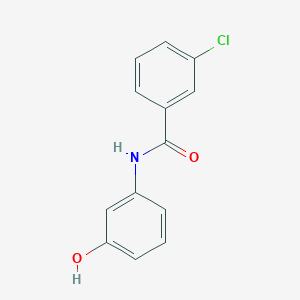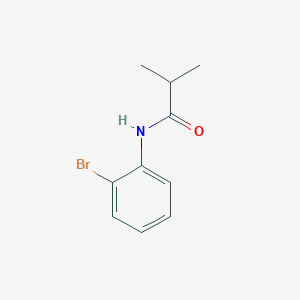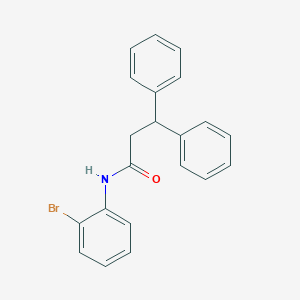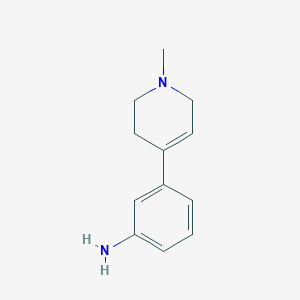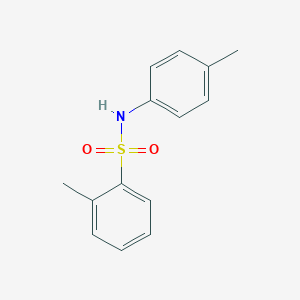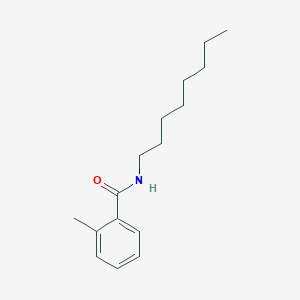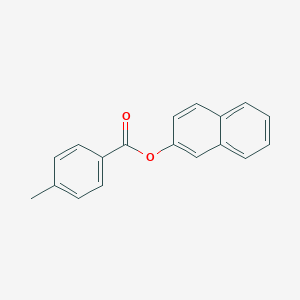![molecular formula C13H18OS B185248 1-Propanone, 1-[4-(butylthio)phenyl]- CAS No. 600733-92-4](/img/structure/B185248.png)
1-Propanone, 1-[4-(butylthio)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-[4-(butylthio)phenyl]- is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is also known as 4-Butylthio-4'-cyanobiphenyl-4-carbaldehyde and is commonly used in the synthesis of liquid crystals.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-[4-(butylthio)phenyl]- has numerous scientific research applications. One of the most significant applications is in the field of liquid crystals. This compound is used as a key intermediate in the synthesis of liquid crystals, which have applications in various fields, including displays, sensors, and optical communication.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-[4-(butylthio)phenyl]- is not fully understood. However, it is believed that the compound interacts with the liquid crystal molecules, causing them to align in a specific direction. This alignment is crucial for the functioning of liquid crystals in various applications.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Propanone, 1-[4-(butylthio)phenyl]-. However, studies have shown that the compound is not toxic to human cells. This makes it a promising compound for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-Propanone, 1-[4-(butylthio)phenyl]- has several advantages when used in lab experiments. It is a stable compound and can be easily synthesized. However, the compound is expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Propanone, 1-[4-(butylthio)phenyl]-. One area of research is the development of new liquid crystal materials using this compound. Another area of research is the investigation of the compound's potential applications in other fields, such as sensors and optical communication.
Conclusion
1-Propanone, 1-[4-(butylthio)phenyl]- is a promising compound with numerous scientific research applications. Its synthesis method is well-established, and it has been shown to be non-toxic to human cells. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 1-Propanone, 1-[4-(butylthio)phenyl]- involves a multi-step process. The first step involves the synthesis of 4-(butylthio)benzoic acid, which is then converted into 4-(butylthio)phenylboronic acid. This compound is then reacted with 4-cyanobiphenyl-4-carbaldehyde to form 1-Propanone, 1-[4-(butylthio)phenyl]-. The reaction is carried out in the presence of a palladium catalyst and a base.
Eigenschaften
CAS-Nummer |
600733-92-4 |
|---|---|
Produktname |
1-Propanone, 1-[4-(butylthio)phenyl]- |
Molekularformel |
C13H18OS |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
1-(4-butylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18OS/c1-3-5-10-15-12-8-6-11(7-9-12)13(14)4-2/h6-9H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
WPXXHOMEOUTVNI-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=C(C=C1)C(=O)CC |
Kanonische SMILES |
CCCCSC1=CC=C(C=C1)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



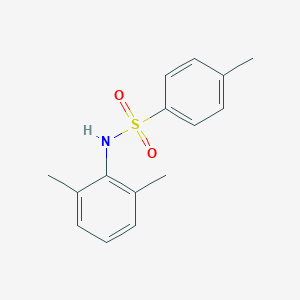
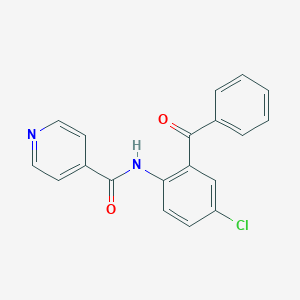
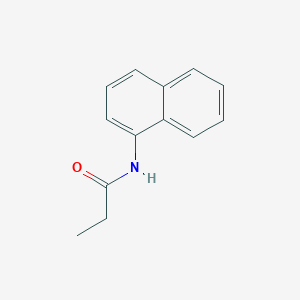
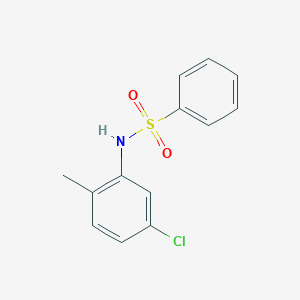
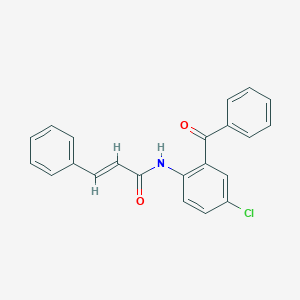
![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)
